

# CCT244747: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT244747 |           |
| Cat. No.:            | B15607476 | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

CCT244747 is a potent, selective, and orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of CCT244747. It details the quantitative data supporting its potency and selectivity, outlines the key experimental protocols used in its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CHK1 inhibition in oncology.

### Introduction

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. Upon activation, CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. Many tumor cells harbor defects in their DNA damage response pathways, such as p53 mutations, making them heavily reliant on CHK1 for survival, especially when under genotoxic stress from chemotherapy or radiation. This dependency presents a therapeutic window for CHK1 inhibitors to selectively sensitize cancer cells to DNA-damaging agents.



CCT244747 was discovered as a novel, ATP-competitive CHK1 inhibitor.[1][2] Its development aimed to create a highly selective and orally active agent that could be effectively combined with standard-of-care genotoxic therapies to enhance their anti-tumor efficacy.[1][3] Subsequent research has also explored its potential as a single agent in specific cancer types characterized by high intrinsic replicative stress, such as MYCN-driven neuroblastoma.[1][3] CCT244747 was later renamed SRA737 and has progressed into clinical trials.[4]

# **Discovery and Chemical Properties**

**CCT244747** was identified through a drug discovery program focused on developing potent and selective CHK1 inhibitors. The synthesis of **CCT244747** has been previously described in the scientific literature.[1][3] It belongs to a class of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles.[5]

#### **Mechanism of Action**

**CCT244747** functions as an ATP-competitive inhibitor of CHK1.[1][2] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, thereby abrogating CHK1-mediated cell cycle checkpoints.[1] In the context of DNA damage, this leads to premature mitotic entry without proper DNA repair, ultimately resulting in mitotic catastrophe and apoptosis.[6][7]

The inhibition of CHK1 by **CCT244747** leads to the modulation of several key biomarkers. A notable effect is the inhibition of CHK1 autophosphorylation at serine 296 (pS296 CHK1), a marker of CHK1 activity.[1][3] Furthermore, the abrogation of the G2 checkpoint results in the inhibition of the inactive phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), promoting entry into mitosis.[1][3] The resulting increase in DNA damage is often indicated by elevated levels of phosphorylated histone H2AX (yH2AX) and cleaved PARP, a marker of apoptosis.[3]

### **Signaling Pathway**

The following diagram illustrates the signaling pathway affected by **CCT244747** in the presence of DNA damage.





Click to download full resolution via product page

**Figure 1: CCT244747** inhibits CHK1, preventing CDK1 inactivation and abrogating the G2/M checkpoint.

# **Quantitative Data**

The potency and selectivity of **CCT244747** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.



| Target | Assay Type   | IC50 (nM) | Reference |
|--------|--------------|-----------|-----------|
| CHK1   | Kinase Assay | 7.7       | [5]       |
| CHK1   | Kinase Assay | 8         | [1]       |
| CHK2   | Kinase Assay | >10,000   | [5]       |
| CDK1   | Kinase Assay | >10,000   | [5]       |
| FLT3   | Kinase Assay | 600       | [5]       |

**Table 1:** In Vitro Kinase Inhibitory Potency of **CCT244747**.

| Cell Line | Assay Type                        | IC50 (nM) | GI50 (μM) | Reference |
|-----------|-----------------------------------|-----------|-----------|-----------|
| HT29      | G2 Checkpoint<br>Abrogation (MIA) | 29        | 0.33 - 3  | [1][5]    |
| SW620     | G2 Checkpoint<br>Abrogation (MIA) | 29 - 170  | 0.33 - 3  | [1][5]    |
| MiaPaCa-2 | G2 Checkpoint<br>Abrogation (MIA) | 29 - 170  | 0.33 - 3  | [5]       |
| Calu6     | G2 Checkpoint<br>Abrogation (MIA) | 29 - 170  | 0.33 - 3  | [5]       |

Table 2: Cellular Activity of CCT244747.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the development of **CCT244747** are provided below.

#### **In Vitro Kinase Assay**

A microfluidic assay was utilized to measure CHK1 kinase activity. This assay monitors the separation of a phosphorylated product from its substrate. An EZ Reader II system was used with a separation buffer containing 500 nM CR-8. Compounds were dispensed into 384-well polypropylene assay plates using an ECHO® 550 acoustic dispenser to create an 8-point



dilution curve. The final assay concentration of DMSO was 2.5%, with compound concentrations ranging from 0.5 to 1000 nM.[5]

# In Vitro Cytotoxicity and G2 Checkpoint Abrogation Assays

Cellular CHK1 activity was assessed using an ELISA-based assay and a mitosis induction assay (MIA) to measure G2 checkpoint abrogation.[1][2] Cytotoxicity was determined using a sulforhodamine B (SRB) assay.[1][2] For G2 checkpoint abrogation, cells were treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest, followed by treatment with **CCT244747**. The abrogation of this arrest was then quantified.[1][3]

#### **Western Blotting**

To assess the modulation of biomarkers, standard western blotting techniques were employed. Cells were treated with genotoxic agents (e.g., SN38, gemcitabine) with or without **CCT244747**. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein (e.g., 50 μg) were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pS296 CHK1, pS317 CHK1, pS345 CHK1, pY15 CDK1, yH2AX, and cleaved PARP. GAPDH was used as a loading control.[3]

### **Cell Cycle Analysis**

Flow cytometry was used to analyze the effects of **CCT244747** on the cell cycle. Cells were treated with a genotoxic agent and/or **CCT244747** for specified durations. Subsequently, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1][3] To specifically quantify cells in mitosis, cells were stained for pS10-Histone H3.[7]

#### In Vivo Efficacy Studies

The in vivo anti-tumor activity of **CCT244747** was evaluated in human tumor xenograft models. [1] For combination studies, mice bearing established tumors (e.g., HT29 colon, Calu6 lung) were treated with a genotoxic agent (e.g., gemcitabine, irinotecan) followed by oral administration of **CCT244747**.[1][5] Tumor growth was monitored, and efficacy was determined by tumor growth delay.[1][6] For single-agent activity, a MYCN-driven transgenic mouse model



of neuroblastoma was used, with tumor volumes determined by MRI.[1][3] **CCT244747** was formulated for oral administration in a vehicle such as 5% DMSO, 20% Tween 20, 65% PEG400, and 10% water.[1][3]

## **Experimental Workflow for In Vivo Combination Studies**

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of **CCT244747** in combination with a genotoxic agent.



Click to download full resolution via product page

Figure 2: A generalized workflow for in vivo combination studies with CCT244747.

# Preclinical Efficacy Combination Therapy

Preclinical studies have demonstrated that **CCT244747** significantly enhances the cytotoxicity of several DNA-damaging agents, including gemcitabine and irinotecan, in multiple human tumor xenograft models.[1][2] This potentiation of anti-tumor activity was associated with the modulation of CHK1 and cell cycle biomarkers in vivo.[1][3] Scheduling studies indicated that the presence of **CCT244747** for 24 to 48 hours following the administration of the genotoxic



agent was optimal for maximal potentiation.[1] **CCT244747** has also been shown to sensitize bladder and head and neck cancer cell lines to radiation, resulting in tumor growth delay and a survival benefit in xenograft models.[6][7]

## **Single-Agent Activity**

In addition to its efficacy in combination therapies, **CCT244747** has demonstrated marked antitumor activity as a single agent in a MYCN-driven transgenic mouse model of neuroblastoma. [1][3] This suggests that tumors with high levels of intrinsic replicative stress, such as those with MYC amplification, may be particularly vulnerable to CHK1 inhibition.[3]

#### **Pharmacokinetics**

Pharmacokinetic studies have shown that therapeutically relevant concentrations of **CCT244747** can be achieved in tumors following oral administration.[1] The compound was found to be concentrated and retained in tumor tissue, supporting its development as an orally bioavailable drug.[1]

### Conclusion

**CCT244747** is a potent, selective, and orally bioavailable CHK1 inhibitor that has demonstrated significant preclinical anti-tumor activity, both as a single agent in tumors with high replicative stress and in combination with genotoxic chemotherapy and radiation.[1][2][6] Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust preclinical efficacy data provided a strong rationale for its advancement into clinical trials as SRA737. The development of **CCT244747** represents a significant step forward in the clinical evaluation of CHK1 inhibition as a promising anti-cancer strategy.[2][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. aacrjournals.org [aacrjournals.org]



- 2. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT244747: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607476#cct244747-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com